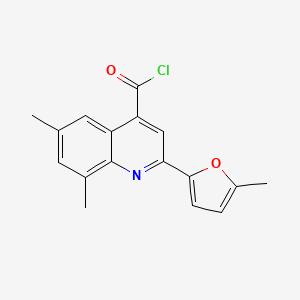
6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride
Vue d'ensemble
Description
“6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride” is a chemical compound with the CAS Number: 438230-57-0 . Its IUPAC name is 6,8-dimethyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid . The molecular weight of this compound is 281.31 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H15NO3/c1-9-6-10(2)16-12(7-9)13(17(19)20)8-14(18-16)15-5-4-11(3)21-15/h4-8H,1-3H3,(H,19,20) . This code provides a specific representation of the molecular structure.Physical And Chemical Properties Analysis
The compound “6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride” has a molecular weight of 281.31 . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the current resources.Applications De Recherche Scientifique
Synthetic Pathways and Derivatives
Quinoline derivatives have been extensively studied for their synthetic accessibility and the diverse functionalization possibilities they offer. For instance, studies on 2(1H)-Quinolone derivatives have led to the synthesis of pyrano[3,2-c]quinoline and various 3-substituted quinoline derivatives through reactions involving arylmethylenemalononitriles and hydroxyquinolines. These reactions showcase the versatility of quinoline frameworks for generating complex heterocyclic structures with potential applications in medicinal chemistry and material science (Elagamey et al., 2012).
Photophysical Properties
The photophysical and electrochemical behaviors of quinoline derivatives, especially when decorated with thiophene or furane subunits, have been a subject of interest. These studies reveal that such compounds exhibit unique fluorescence quantum yields and lifetimes, indicating their potential use in photovoltaic applications and as fluorophores in bioimaging (Angulo et al., 2010).
Biological Interactions
Quinoline derivatives have also been explored for their biological interactions, with some compounds showing promise as antimycobacterial agents. The ability to tether quinoline structures with aryl and heteroaryl groups has led to the development of novel compounds with significant activity against Mycobacterium tuberculosis, demonstrating the potential of quinoline derivatives in developing new antimicrobial agents (Kantevari et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
6,8-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-9-6-10(2)16-12(7-9)13(17(18)20)8-14(19-16)15-5-4-11(3)21-15/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANRTIPDFKCIMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Bromo-N-{4-[(dipropylamino)sulfonyl]-phenyl}acetamide](/img/structure/B1451217.png)
![N-{4-[(2-Bromoacetyl)amino]phenyl}butanamide](/img/structure/B1451219.png)
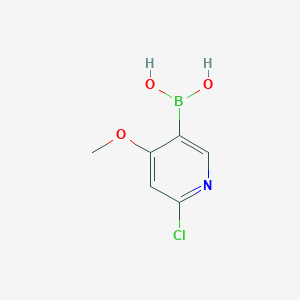
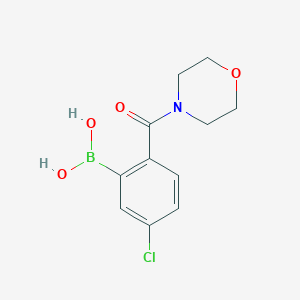
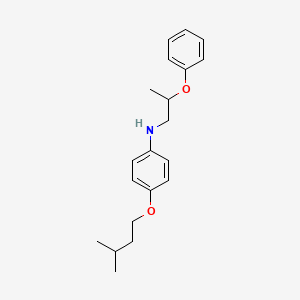
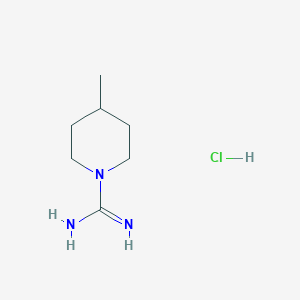
![4-[(2-Bromoacetyl)amino]-N,N-dipropylbenzamide](/img/structure/B1451229.png)

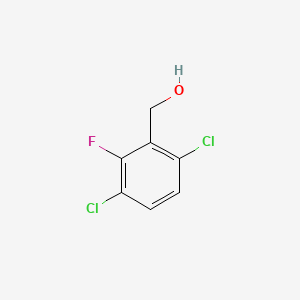


![4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide](/img/structure/B1451236.png)
![1-[3-(2-Chloro-phenyl)-[1,2,4]oxadiazol-5-YL]-ethylamine hydrochloride](/img/structure/B1451239.png)